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Compound of Interest

Compound Name: 2-Hydroxy-3-methoxybenzonitrile

Cat. No.: B1314107

This guide provides a comparative overview of the crystallographic structures of derivatives of
2-Hydroxy-3-methoxybenzonitrile. The presented data is essential for researchers and
professionals in the fields of crystallography, medicinal chemistry, and drug development,
offering insights into the molecular geometry and packing of these compounds. The
comparison includes a hydrazone derivative and a Schiff base derivative of 2-Hydroxy-3-
methoxybenzaldehyde, alongside a positional isomer to illustrate structural variations.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters determined by single-
crystal X-ray diffraction for two derivatives of 2-Hydroxy-3-methoxybenzaldehyde and one
related isomer. This data allows for a direct comparison of their crystal systems, unit cell
dimensions, and refinement statistics.
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(E,E)-2-Hydroxy-3-

(E)-3-(2-Hydroxy-3-
methoxybenzyliden

(E)-3-(2-Hydroxy-4-
methoxybenzyliden

Parameter methoxybenzaldeh . o . o
. eamino)benzonitril eamino)benzonitril

yde azine[1] e[2] e[3]

Formula C16H16N204 C15H12N202 C15H12N202

Molecular Weight 300.31 g/mol 252.27 g/mol 252.27 g/mol

Crystal System Monoclinic Monoclinic Monoclinic

Space Group P2(1)/n Cc P2(1)/c

a (A) 5.9986(6) 15.476(5) 14.484(3)

b (A) 18.3183(19) 5.9927(19) 6.6587(13)

c (A 6.8263(7) 15.413(7) 26.461(5)

a (%) 90 90 90

B() 107.093(3) 116.127(3) 102.14(3)

y () 90 90 90

Volume (A3) 716.97(13) 1283.5(8) 2494.9(9)

z 4 4 8

Temperature (K) 293(2) 293 294

Radiation Mo Ka Mo Ka Mo Ka

R[F2 > 20(F?)] Not provided 0.042 Not provided

WR(F?) Not provided 0.124 Not provided

Goodness-of-fit (S) Not provided 1.03 Not provided

Experimental Protocols

The following is a generalized methodology for the single-crystal X-ray diffraction analysis of
organic compounds, based on standard practices.

1. Crystal Growth and Selection
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High-quality single crystals are paramount for successful X-ray diffraction analysis.[4] A
common method for growing crystals of organic compounds like the derivatives discussed is
slow evaporation from a suitable solvent.

e Synthesis: The compound is first synthesized. For example, the (E,E)-2-hydroxy-3-
methoxybenzaldehyde azine was prepared by the condensation reaction of 2-hydroxy-3-
methoxybenzaldehyde and hydrazine hydrochloride in ethanol, followed by refluxing and
stirring.[1] The resulting solution is then allowed to stand, leading to the formation of crystals
as the solvent slowly evaporates.[1]

o Selection: Suitable crystals should be well-formed, transparent, and free of defects or cracks
when viewed under a microscope.[5] For optimal results, the crystal should be of an
appropriate size, typically between 0.03 mm and 0.3 mm in each dimension.[4]

2. Crystal Mounting

The selected crystal is carefully mounted on a goniometer head. This is often done using a
cryoloop or a thin glass fiber with a minimal amount of oil or epoxy that does not interfere with
the diffraction pattern.[4] The crystal must be positioned to allow for free rotation during data
collection.[4]

3. Data Collection

X-ray diffraction data is collected using a diffractometer equipped with a sensitive detector,
such as a CCD or CMOS area detector.

o X-ray Source: A focused beam of monochromatic X-rays, typically from a Mo Ka (A =
0.71073 A) or Cu Ka radiation source, is directed at the crystal.[2]

o Data Acquisition: The crystal is maintained at a constant temperature, often a cryogenic
temperature like 100 K to minimize thermal vibrations, although the data presented here
were collected at room temperature (around 293 K).[1][2] The crystal is rotated in the X-ray
beam, and a series of diffraction images are collected over a range of angles.[6] Each image
captures the intensities and positions of the diffracted X-ray spots.[6]

4. Data Processing and Structure Solution
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The collected diffraction data undergoes several computational steps to determine the crystal
structure.

 Integration and Scaling: The raw diffraction images are processed to integrate the intensities
of each reflection and apply corrections for factors like absorption and beam intensity
variations.

» Structure Solution: The initial atomic positions are determined from the diffraction pattern.
This is often achieved using "direct methods," which are computational algorithms that phase
the structure factors.[6]

» Structure Refinement: The initial structural model is refined against the experimental data
using a least-squares method.[2] This iterative process adjusts atomic positions, and thermal
parameters to improve the agreement between the calculated and observed diffraction
patterns, as indicated by the R-factor.[7] Hydrogen atoms are typically placed in calculated
positions and refined using a riding model.[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a
novel compound using single-crystal X-ray diffraction.
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Workflow for single-crystal X-ray diffraction analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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